Arachidonoyl coenzyme A lithium salt
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Overview
Description
Arachidonoyl coenzyme A lithium salt, also known as cis,cis,cis,cis-5,8,11,14-Eicosatetraenoyl coenzyme A lithium salt, is a biochemical compound used in various scientific research applications. It is a derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid, and coenzyme A, a vital cofactor in numerous biochemical reactions. The compound is typically used as a substrate in enzymatic reactions and as a charged membrane-impermeant analog of arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arachidonoyl coenzyme A lithium salt involves the esterification of arachidonic acid with coenzyme A. The reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically purified using chromatographic techniques and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Arachidonoyl coenzyme A lithium salt undergoes various biochemical reactions, including:
Common Reagents and Conditions
Major Products
Scientific Research Applications
Arachidonoyl coenzyme A lithium salt has a wide range of applications in scientific research:
Mechanism of Action
Arachidonoyl coenzyme A lithium salt exerts its effects by acting as a substrate for various enzymes involved in lipid metabolism. The compound is converted into arachidonoyl amino acids and N-acyl glycines, which play crucial roles in cellular signaling pathways. The molecular targets include enzymes such as glycine N-acyltransferase-like 2 (GLYATL2) and lysophosphatidic acid acyltransferase (CGI-58/ABHD5) . The pathways involved include the N-acylation of glycines and the oxidation of arachidonic acid .
Comparison with Similar Compounds
Arachidonoyl coenzyme A lithium salt is unique due to its specific structure and function. Similar compounds include:
Palmitoyl coenzyme A: Another long-chain acyl coenzyme A derivative, but with a saturated fatty acid chain.
Stearoyl coenzyme A: Similar to palmitoyl coenzyme A but with a longer saturated fatty acid chain.
Oleoyl coenzyme A: Contains a monounsaturated fatty acid chain, differing from the polyunsaturated chain of arachidonoyl coenzyme A.
These compounds differ in their fatty acid chains, which influence their biochemical properties and functions. This compound is unique due to its polyunsaturated fatty acid chain, which is involved in specific signaling pathways and enzymatic reactions .
Properties
Molecular Formula |
C41H65LiN7O17P3S |
---|---|
Molecular Weight |
1059.9 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8+,12-11+,15-14+,18-17+;/t30-,34-,35-,36+,40-;/m1./s1 |
InChI Key |
PFJKRDANWCBXHE-VKSULDSYSA-M |
Isomeric SMILES |
[Li+].CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
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